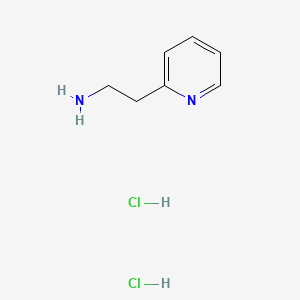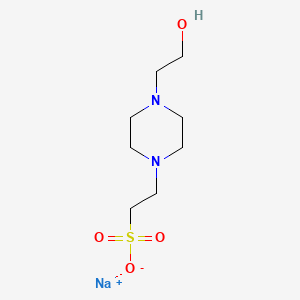
Guanabenz hydrochloride
Übersicht
Beschreibung
Guanabenz hydrochloride is an alpha-2 adrenergic agonist used to treat hypertension . It belongs to the general class of medicines called antihypertensives . It works by decreasing the heart rate and relaxing the blood vessels so that blood can flow more easily through the body .
Synthesis Analysis
The synthesis of Guanabenz hydrochloride involves complex chemical reactions. One of the key steps in its synthesis is the formation of its metabolite—4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz) .Molecular Structure Analysis
The molecular formula of Guanabenz hydrochloride is C8H9Cl3N4 . The molecular weight is 267.543 Da . The structure of Guanabenz hydrochloride is complex, with multiple functional groups contributing to its biological activity .Chemical Reactions Analysis
Guanabenz’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate .Physical And Chemical Properties Analysis
Guanabenz hydrochloride is a small molecule with a molecular weight of 231.082 . It is approximately 75% absorbed from the gastrointestinal tract . It has a half-life of 6 hours .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This research falls under the field of Pharmacology .
Summary of the Application
Guanabenz hydrochloride, specifically its metabolite 4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz), has been investigated for its potential therapeutic benefits in the treatment of obesity . It has been found to reduce body weight in obese rats, presumably through its anorectic action .
Methods of Application
The research involved in silico analyses, including molecular docking to targets of specific interest and other potential biological targets . In vitro investigations were conducted to assess the selectivity profile of 4-OH-Guanabenz binding to α-adrenoceptors, along with intrinsic activity studies involving α2-adrenoceptors and trace amine-associated receptor 1 (TAAR 1) . The effects of 4-OH-Guanabenz on the body weight of rats and selected metabolic parameters were evaluated using the diet-induced obesity model .
Results or Outcomes
4-OH-Guanabenz is a partial agonist of α2A-adrenoceptor with a calculated EC50 value of 316.3 nM . It shows weak agonistic activity at TAAR 1 too . 4-OH-Guanabenz administered ip at a dose of 5 mg/kg b.w. to rats fed a high-fat diet causes a significant decrease in body weight (approximately 14.8% compared to the baseline weight before treatment), reduces the number of calories consumed by rats, and decreases plasma glucose and triglyceride levels .
Neurological Applications
Specific Scientific Field
This research falls under the field of Neurology .
Summary of the Application
Guanabenz has been studied for its potential benefits in mitigating the neuropathological alterations associated with Alzheimer’s Disease (AD) .
Results or Outcomes
Guanabenz treatment showed significant protection against AD-specific behavioral and pathological indicators like AChE activity, tau phosphorylation, amyloid precursor protein, and memory retention .
Hypertension Treatment
Specific Scientific Field
This application falls under the field of Cardiology .
Summary of the Application
Guanabenz hydrochloride is used to treat high blood pressure . It is a centrally acting α-2 adrenergic agonist .
Methods of Application
Guanabenz works by decreasing your heart rate and relaxing the blood vessels so that blood can flow more easily through the body .
Results or Outcomes
The use of Guanabenz in hypertension treatment has been found to be effective in managing high blood pressure .
Obesity Treatment
Specific Scientific Field
This application falls under the field of Endocrinology .
Summary of the Application
Guanabenz’s metabolite—4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz) has been investigated for its potential therapeutic benefits in the treatment of obesity .
Methods of Application
The research involved in silico analyses, including molecular docking to targets of specific interest as well as other potential biological targets . In vitro investigations were conducted to assess the selectivity profile of 4-OH-Guanabenz binding to α-adrenoceptors .
Results or Outcomes
4-OH-Guanabenz administered ip at a dose of 5 mg/kg b.w. to rats fed a high-fat diet causes a significant decrease in body weight (approximately 14.8% compared to the baseline weight before treatment), reduces the number of calories consumed by rats, and decreases plasma glucose and triglyceride levels .
Treatment of Glaucoma
Specific Scientific Field
This application falls under the field of Ophthalmology .
Summary of the Application
Guanabenz hydrochloride has been studied for its potential use in the treatment of glaucoma . Glaucoma is a condition that causes damage to your eye’s optic nerve and gets worse over time, often associated with a buildup of pressure inside the eye .
Methods of Application
Guanabenz works by decreasing the production of aqueous humor (the clear fluid filling the space in the front of the eyeball), thereby reducing intraocular pressure .
Results or Outcomes
The use of Guanabenz in glaucoma treatment has been found to be effective in managing intraocular pressure .
Treatment of Opioid Withdrawal
Specific Scientific Field
This application falls under the field of Addiction Medicine .
Summary of the Application
Guanabenz hydrochloride has been studied for its potential use in the treatment of opioid withdrawal symptoms . Opioid withdrawal can be extremely uncomfortable and can cause symptoms like agitation, anxiety, muscle aches, insomnia, and sweating .
Methods of Application
Guanabenz works by acting on the central nervous system to help reduce the severity of withdrawal symptoms .
Results or Outcomes
The use of Guanabenz in opioid withdrawal treatment has been found to be effective in managing withdrawal symptoms .
Safety And Hazards
The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . Guanabenz can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . Safety measures include using NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves .
Zukünftige Richtungen
Guanabenz also has some anti-inflammatory properties in different pathological situations, including multiple sclerosis . It was found in one study to exert an inhibitory effect by decreasing the abundance of the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity . Therefore, it is suggested that the drug and similar compounds could be used to treat type I interferon-dependent pathologies and that the CH25H enzyme could be a therapeutic target to control these diseases .
Eigenschaften
IUPAC Name |
2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWWUUPHJRAOMZ-GAYQJXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177684 | |
| Record name | Guanabenz hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanabenz hydrochloride | |
CAS RN |
23113-43-1 | |
| Record name | Guanabenz hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023113431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanabenz hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




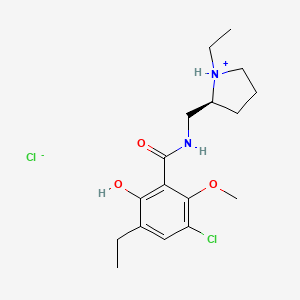
![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)


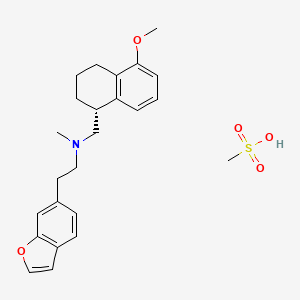

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

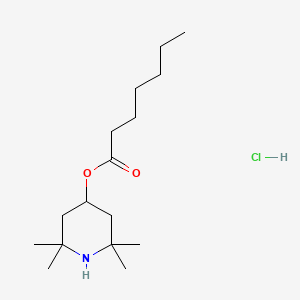
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
